molecular formula C10H8ClNO3 B1374642 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester CAS No. 1139838-91-7

3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester

Cat. No. B1374642
M. Wt: 225.63 g/mol
InChI Key: ZJQDYFQDCCHOKF-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a core structure of various biologically active natural medicines and synthetic chemical raw materials . The 4-position of the benzofuran may be substituted or unsubstituted .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One common method is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary depending on the substituents at different positions of the benzofuran ring .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the Suzuki–Miyaura coupling reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary depending on their specific structures. For example, the presence of different substituents at the 4-position of the benzofuran ring can influence their antimicrobial activity .

Scientific Research Applications

Enzyme-mediated Reactions

The compound has been utilized in enzyme-mediated reactions, particularly in the kinetic resolution of methyl esters of chloro-substituted benzofuran carboxylic acids. This process, which involves lipase-catalyzed reactions, yields enantiomerically pure products significant in pharmaceutical synthesis (Ferorelli et al., 2001).

Synthesis of Benzofuran Analogues

A series of 3-substituted-benzofuran-2-carboxylic esters, including the specific compound , has been synthesized and evaluated for their potential as ischemic cell death inhibitors. These compounds show promise in medical research for their protective effects against cell death in ischemic conditions (Suh et al., 2010).

Development of Novel Compounds

The compound is used in the synthesis of various novel compounds. For example, it has been involved in the synthesis of phenolic esters and amides of quinoline-carboxylic acid, which have been evaluated for antioxidant and antibacterial activities. This demonstrates its utility in creating new biologically active molecules (Shankerrao et al., 2013).

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their structures for better efficacy and safety .

properties

IUPAC Name

methyl 3-amino-4-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQDYFQDCCHOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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